molecular formula C15H15N3OS B2596156 N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1376318-61-4

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2596156
CAS No.: 1376318-61-4
M. Wt: 285.37
InChI Key: UYDVPUJNHXYJJZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a cyanomethyl group, and a carboxamide group

Preparation Methods

The synthesis of N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the cyanomethyl group, which may affect its reactivity and biological activity.

    N-(cyanomethyl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the dimethyl groups on the phenyl ring, which may influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-4-5-12(10(2)8-9)15-18-11(3)13(20-15)14(19)17-7-6-16/h4-5,8H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDVPUJNHXYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)NCC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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